Direct Head-to-Head Comparison with N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide – No Published Data Available
No experimental study has directly compared the target compound with its closest commercially listed analog, N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide . The two molecules differ in the indole N-substituent (3-methylbutyl vs. methyl) and the substitution position on the indole ring (C-4 vs. C-6). In analogous quinoline series, a change from methyl to isopentyl at N-1 can alter logD by >1 unit and affect target residency time, but this has not been measured for the target compound [1].
| Evidence Dimension | In-vitro potency or selectivity |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide – No public data |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Procurement choices between indole N-alkyl variants cannot be evidence-based; the absence of data is a critical selection risk factor.
- [1] Indoloquinolines as Scaffolds for Drug Discovery. Curr. Med. Chem. 2010, 17, 4059–4075. (Provides SAR precedent that N-alkyl chain length modulates physicochemical and pharmacological properties in indoloquinoline series.) View Source
